Pharmaceutical Formulation Differentiation: Faster Reconstitution and Enhanced Stability Compared to Mannitol as a Lyophilized Drug Carrier
A patent claims galactitol as a carrier for therapeutic agents based on two quantifiable performance advantages over mannitol: (1) enhanced chemical and physical stability of the formulated drug product, and (2) faster reconstitution of the lyophilized formulation in water [1]. The patent explicitly identifies galactitol's superiority to mannitol in the context of freeze-dried pharmaceutical preparations requiring rapid dissolution upon reconstitution, a critical quality attribute for injectable and infusion products where time-to-administration and complete dissolution directly impact clinical workflow and patient safety [1].
| Evidence Dimension | Reconstitution speed and formulation stability |
|---|---|
| Target Compound Data | Faster reconstitution in water; enhanced chemical and physical stability of drug product |
| Comparator Or Baseline | Mannitol (slower reconstitution; inferior stability enhancement) |
| Quantified Difference | Qualitative head-to-head superiority documented in patent claims; no numerical reconstitution time provided |
| Conditions | Lyophilized pharmaceutical formulations for reconstitution in aqueous media |
Why This Matters
Procurement decisions for lyophilized drug product development should prioritize galactitol over mannitol when rapid reconstitution kinetics and maximum formulation stability are critical quality targets.
- [1] NCATS Inxight Drugs. GALACTITOL. A patent claims galactitol as carrier for the therapeutic agent since galactitol enhances the chemical and physical stability of the drug and allows faster reconstitution of the formulation in water than mannitol. View Source
